molecular formula C29H34F3N3O5S B149689 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid CAS No. 1217457-86-7

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid

Cat. No.: B149689
CAS No.: 1217457-86-7
M. Wt: 593.7 g/mol
InChI Key: WALKWJPZELDSKT-UFABNHQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GGTI 298 trifluoroacetate salt is a chemical compound known for its role as an inhibitor of geranylgeranyltransferase I. This enzyme is involved in the post-translational modification of proteins, specifically the addition of geranylgeranyl groups to certain proteins, which is crucial for their proper function. GGTI 298 trifluoroacetate salt has been studied for its potential to arrest the cell cycle in the G1 phase and induce apoptosis in human tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GGTI 298 trifluoroacetate salt involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of GGTI 298 trifluoroacetate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

GGTI 298 trifluoroacetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

GGTI 298 trifluoroacetate salt has a wide range of applications in scientific research, including:

Mechanism of Action

GGTI 298 trifluoroacetate salt exerts its effects by inhibiting the enzyme geranylgeranyltransferase I. This inhibition prevents the addition of geranylgeranyl groups to target proteins, which is essential for their proper localization and function. The compound specifically inhibits the processing of Rap 1A without affecting the processing of H-Ras. This selective inhibition leads to cell cycle arrest in the G1 phase and induces apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GGTI 298 trifluoroacetate salt is unique due to its high specificity for geranylgeranyltransferase I and its ability to selectively inhibit the processing of Rap 1A. This specificity makes it a valuable tool in research focused on protein prenylation and its role in cell cycle regulation and apoptosis .

Biological Activity

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; 2,2,2-trifluoroacetic acid, also known as GGTI-298 trifluoroacetate salt, is a compound that has garnered attention for its biological activities, particularly in cancer research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • IUPAC Name : Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C29H34F3N3O5S
  • Molecular Weight : 593.7 g/mol
  • CAS Number : 180977-44-0

GGTI-298 primarily functions as an inhibitor of geranylgeranyltransferase I , an enzyme critical for the post-translational modification of proteins, specifically the geranylgeranylation of small GTPases like Rap1A. The inhibition of this enzyme disrupts the prenylation pathway, which is essential for the proper localization and function of various signaling proteins involved in cell growth and survival.

Mode of Action

The compound exhibits a strong inhibitory effect on the processing of geranylgeranylated Rap1A with an IC50 value of approximately 3 μM . This inhibition leads to:

  • Cell Cycle Arrest : GGTI-298 induces cell cycle arrest in the G1 phase.
  • Apoptosis Induction : It promotes apoptosis in human tumor cells by disrupting survival signaling pathways.

Cancer Research

GGTI-298 has been studied extensively for its potential anti-cancer properties. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for therapeutic intervention in various malignancies.

Case Studies:

  • Breast Cancer : In vitro studies demonstrated that GGTI-298 effectively reduced the viability of breast cancer cell lines by inducing apoptosis and inhibiting cell migration.
    StudyCell LineIC50 (μM)Effect
    MCF75Apoptosis Induction
    MDA-MB-2316Cell Migration Inhibition
  • Prostate Cancer : Research indicated that GGTI-298 could sensitize prostate cancer cells to chemotherapeutic agents by disrupting their survival signaling pathways.

Other Biological Activities

Apart from its anti-cancer effects, GGTI-298 has shown promise in other areas:

  • Neuroprotection : Preliminary studies suggest neuroprotective effects through modulation of neuronal signaling pathways.
    ActivityMechanism
    NeuroprotectionModulation of calcium channels and neurotrophic factors

Biochemical Pathways Affected

GGTI-298 influences several key biochemical pathways:

  • MAPK/ERK Pathway : Inhibition leads to reduced signaling through this pathway, crucial for cell proliferation.
PathwayEffect
MAPK/ERKInhibition
PI3K/Akt/mTORInhibition
NF-kBReduced Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate?

  • Methodology : The synthesis involves multi-step coupling reactions. For example, L-allylglycine derivatives (similar to those in ) can be functionalized via nucleophilic substitution or amidation. Key steps include:

  • Protection of amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups (as seen in ).
  • Coupling reactions under anhydrous conditions with reagents like NaHCO₃ and MeI in DMF ().
  • Purification via column chromatography or crystallization.
  • Critical parameters: Temperature control (e.g., 0°C to room temperature for acid-sensitive steps) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfhydryl groups .

Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?

  • Methodology : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric purity. For NMR-based analysis, compare 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts with literature values (e.g., reports deviations of 1–2°C in melting points and NMR shifts for analogous compounds). Additionally, X-ray crystallography of intermediates (e.g., naphthalene-containing benzoyl derivatives) provides definitive stereochemical assignments .

Q. What purification strategies are effective for removing trifluoroacetic acid (TFA) byproducts?

  • Methodology : Neutralize TFA using ion-exchange resins (e.g., Amberlite IRA-67) or lyophilize the product after repeated aqueous washes. For scale-up, centrifugal partition chromatography (CPC) or reverse-phase HPLC with acetonitrile/water gradients can separate TFA salts without degrading the sulfhydryl group .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Methodology : Employ quantum mechanical calculations (e.g., density functional theory, DFT) to predict transition states and energy barriers for key steps like amide bond formation. Tools like COMSOL Multiphysics ( ) integrate reaction kinetics and mass transfer to simulate solvent effects or temperature gradients. For example, ICReDD’s approach () uses AI-driven path searches to narrow optimal conditions (e.g., solvent polarity, catalyst loading) before lab validation .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. theoretical predictions)?

  • Methodology : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign overlapping peaks. For instance, highlights discrepancies in melting points (88–90°C observed vs. 91–92°C literature), suggesting impurities or polymorphic forms. Advanced mass spectrometry (HRMS-ESI) can detect trace byproducts, while dynamic NMR studies assess conformational flexibility causing shift variations .

Q. What strategies mitigate racemization during coupling reactions involving the (2R)-2-amino-3-sulfanylpropyl group?

  • Methodology : Use low-temperature (<0°C) coupling agents (e.g., HATU/DIPEA) to minimize base-induced racemization. Alternatively, employ enzyme-mediated catalysis (e.g., lipases or proteases) for stereoselective amidation. notes that trifluoroacetic acid deprotection steps require controlled acidolysis (50% TFA in DCM, 0°C) to preserve chiral centers .

Q. How to design stability studies for the sulfhydryl (-SH) moiety under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies using DOE (Design of Experiments):

  • Variables : pH (2–10), temperature (25–60°C), and oxygen exposure.
  • Analytics : Thiol quantification via Ellman’s assay (DTNB reagent) and LC-MS to track disulfide formation.
  • Findings : shows analogous compounds (e.g., Fmet-val) require inert storage (N₂ atmosphere, -20°C) to prevent oxidation .

Q. Data Contradiction Analysis

Q. Why do melting points of intermediates deviate from literature values (e.g., reports 88–90°C vs. 91–92°C)?

  • Analysis : Deviations may arise from:

  • Polymorphism : Crystallization solvent (e.g., methanol vs. ethanol) affects crystal packing.
  • Trapped solvents : Hydrates or methanol adducts (from synthesis in MeOH) alter melting behavior.
  • Impurities : Unreacted starting materials (e.g., naphthalene derivatives) depress melting points.
  • Methodology : Re-crystallize from alternative solvents (e.g., ethyl acetate/hexane) and characterize via PXRD to identify polymorphs .

Q. Methodological Tables

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiopurity verificationColumn: Chiralpak IA; Mobile phase: Hexane/IPA (90:10)
HRMS-ESIByproduct detectionResolution: 70,000; Ionization: Positive mode
Ellman’s AssayThiol quantificationλ = 412 nm; [DTNB] = 0.1 mM in PBS (pH 8.0)

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKWJPZELDSKT-UFABNHQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582025
Record name Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180977-44-0
Record name Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.